Antiarol rutinoside
CAS No.: 261351-23-9
Cat. No.: VC0042542
Molecular Formula: C21H32O13
Molecular Weight: 492.474
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 261351-23-9 |
|---|---|
| Molecular Formula | C21H32O13 |
| Molecular Weight | 492.474 |
| IUPAC Name | 2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3 |
| Standard InChI Key | FNPXSSIBZAQOBP-PFQYSTRESA-N |
| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O |
| Appearance | Powder |
Introduction
Chemical Identity and Structural Characteristics
Basic Information and Nomenclature
Antiarol rutinoside, also known as antiarol rutiside, is a natural phenolic glycoside compound with the Chemical Abstracts Service (CAS) registry number 261351-23-9 . The compound has several synonyms in chemical literature, including 3,4,5-Trimethoxyphenyl rutinoside, β-D-Glucopyranoside, 3,4,5-trimethoxyphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-, and 3,4,5-Trimethoxyphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside . These alternative names reflect both its chemical structure and the natural sugar components attached to the core molecule.
Molecular Structure and Formula
Antiarol rutinoside possesses the molecular formula C21H32O13, indicating a complex organic structure with multiple hydroxyl groups and oxygen-containing functionalities . The molecular weight of this compound is approximately 492.5 g/mol, as reported across multiple chemical databases .
The complete IUPAC systematic name for this compound is (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol . This name reveals its chemical structure consisting of a 3,4,5-trimethoxyphenyl group attached to a disaccharide component formed by rutinose (a combination of glucose and rhamnose).
Structural Identifiers and Descriptors
Several standardized chemical identifiers exist for antiarol rutinoside, facilitating its unambiguous identification in chemical databases:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3/t8-,12+,13-,14+,15+,16-,17+,18+,20+,21+/m0/s1 |
| InChIKey | FNPXSSIBZAQOBP-PFQYSTRESA-N |
| SMILES | C[C@H]1C@@HO |
Physical and Chemical Properties
Computed Properties
Based on the available data, antiarol rutinoside exhibits several important physicochemical properties that influence its behavior in biological systems:
The negative XLogP3 value (-2) indicates that antiarol rutinoside is hydrophilic in nature, which is consistent with its glycosidic structure containing multiple hydroxyl groups . The presence of 6 hydrogen bond donors and 13 hydrogen bond acceptors suggests high potential for hydrogen bonding interactions, which may contribute to its solubility in polar solvents and potential biological activities .
Current Research Status and Future Directions
Research Gaps and Challenges
Despite the identification and structural characterization of antiarol rutinoside, significant research gaps remain regarding:
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Comprehensive biological activity profiling
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Structure-activity relationships
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Pharmacokinetic properties
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Potential therapeutic applications
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Biosynthetic pathways in source plants
These knowledge gaps present opportunities for future research to more fully elucidate the properties and potential applications of this compound.
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